molecular formula C6H7IN2 B2963397 (5-Iodo-pyridin-2-yl)-methyl-amine CAS No. 280116-78-1

(5-Iodo-pyridin-2-yl)-methyl-amine

Cat. No. B2963397
CAS RN: 280116-78-1
M. Wt: 234.04
InChI Key: JVPWDCQJEJGUST-UHFFFAOYSA-N
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Description

(5-Iodo-pyridin-2-yl)-methyl-amine, also known as IMPY, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IMPY is a derivative of pyridine, a heterocyclic aromatic compound commonly found in nature. The unique properties of IMPY make it a valuable tool in various research areas, including medicinal chemistry, neuroscience, and biochemistry.

Scientific Research Applications

Transition Metal Complexes

  • The compound has been used in the preparation of a novel pentadentate amine/imine ligand, which acts as a pentadentate in a series of first-row transition metal complexes. These complexes have applications in various chemical reactions and materials science (Schmidt, Wiedemann, & Grohmann, 2011).

Synthesis of Iodoimidazo[1,5-a]pyridines

  • The compound has been involved in iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination reactions. This method is efficient for constructing 1-iodoimidazo[1,5-a]pyridines, which are valuable in medicinal chemistry and materials science (Wu et al., 2016).

Enzymatic Oxyfunctionalization

  • Burkholderia sp. MAK1, capable of using pyridin-2-ol as a carbon source, has been used to convert different pyridin-2-amines into their 5-hydroxy derivatives. This enzymatic method provides an eco-friendly approach for the synthesis of hydroxylated pyridines, which are important in pharmaceutical and chemical industries (Stankevičiūtė et al., 2016).

Palladium Complexes as Catalysts

  • Palladium complexes of (imino)pyridine ligands, including those derived from pyridin-2-ylmethylamines, have been synthesized. These complexes are investigated for their use as catalysts in ethylene dimerization, highlighting their potential in industrial catalysis (Nyamato, Ojwach, & Akerman, 2015).

Suzuki Cross-Coupling Reactions

  • In a study, palladium-catalyzed Suzuki cross-coupling reactions were employed to synthesize novel pyridine derivatives from pyridin-2-ylmethylamines. These reactions are important for the development of new pharmaceuticals and materials (Ahmad et al., 2017).

Crystal Structure and Molecular Docking Studies

  • The compound's structural characteristics have been analyzed using X-ray crystallography, DFT calculations, and molecular docking. Such studies are essential for the development of new drugs and understanding molecular interactions (He et al., 2020).

properties

IUPAC Name

5-iodo-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPWDCQJEJGUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Iodo-pyridin-2-yl)-methyl-amine

Synthesis routes and methods I

Procedure details

2-(N-Monomethylamino)pyridine (98, 1.00 g, 5.55 mmol) was dissolved in dichloromethane (20 mL) and a 1 M iodine monochloride (ICl, 6.10 mL, 6.10 mmol) dichloromethane solution was slowly added at 0° C., and stirred for 30 minutes. To the reaction mixture was added a 10% aqueous solution of sodium sulfite (Na2S2O3) and organic compounds were extracted with dichloromethane and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 2-(N-monomethylamino)-5-iodopyridine (99, 800 mg, 62%) as a yellow solid.
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Synthesis routes and methods II

Procedure details

To a solution of 2-methylaminopyridine (Aldrich; 1.00 g, 9.25 mmol) in 10 mL of 1:1 HOAc and water was added 2.35 g (9.25 mmol) of I2. The resulting brown solution was heated to 80° C. for 3 h. After cooling to room temperature, the mixture was neutralized with saturated NaHCO3 and extracted with Et2O. The extract was washed with water and brine, dried with MgSO4, filtered, and concentrated to provide 540 mg of (5-iodo-pyridin-2-yl)-methyl-amine.
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